Product packaging for Z-D-HoMet-OH(Cat. No.:)

Z-D-HoMet-OH

Cat. No.: B13013110
M. Wt: 297.37 g/mol
InChI Key: HIUFIRVCAFTFKW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-HoMet-OH is a chemical reagent supplied for laboratory research purposes. Research Use Only (RUO) products, like this one, are essential tools for scientific investigation, drug discovery, and assay development in controlled laboratory environments . They are not intended for diagnostic, therapeutic, or any personal use. This product is strictly for use by qualified and trained professionals. Researchers are responsible for ensuring all necessary safety protocols are followed when handling this compound. To complete this description, please consult the scientific literature or product specifications to add details on the compound's main applications, specific research value, and its mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4S B13013110 Z-D-HoMet-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(2R)-5-methylsulfanyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO4S/c1-20-9-5-8-12(13(16)17)15-14(18)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1

InChI Key

HIUFIRVCAFTFKW-GFCCVEGCSA-N

Isomeric SMILES

CSCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

State of the Art Analytical Characterization of Z D Homet Oh

Advanced Spectroscopic Characterization

Spectroscopy is the primary tool for the structural elucidation of complex organic molecules like Z-D-HoMet-OH. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic methods can reveal information about the atomic connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. udel.edu

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity or splitting). hw.ac.uk For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyloxycarbonyl (Z) group, the homomethionine backbone, and its side chain.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. udel.edu Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak in a standard decoupled spectrum. compoundchem.com This technique is essential for confirming the carbon framework of the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between nuclei. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly with the carbons they are attached to, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Expected ¹H NMR Spectral Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic (Z-group) 7.2 - 7.4 Multiplet 5H Phenyl ring protons
Benzylic CH₂ (Z-group) ~5.1 Singlet 2H -O-CH₂ -Ph
NH (Amide) ~5.0 - 5.5 Doublet 1H α-amino proton
α-CH (HoMet) ~4.3 - 4.5 Multiplet 1H Cα proton
γ-CH₂ (HoMet) ~2.5 Triplet 2H -CH₂ -S-CH₃
β-CH₂ (HoMet) ~1.9 - 2.1 Multiplet 2H Cβ protons
S-CH₃ (HoMet) ~2.1 Singlet 3H Thioether methyl protons

Expected ¹³C NMR Spectral Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm) Assignment
C=O (Carboxylic Acid) 173 - 176 -C OOH
C=O (Carbamate) 155 - 157 NH-C O-O-
Aromatic C (quaternary) 136 - 138 C1 of phenyl ring
Aromatic CH 127 - 129 C2-C6 of phenyl ring
Benzylic CH₂ 66 - 68 -O-C H₂-Ph
α-CH 53 - 56 C α
β-CH₂ 30 - 33 C β
γ-CH₂ 29 - 32 C γ

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, often to within a few parts per million (ppm). nih.gov This level of precision allows for the confident assignment of a molecular formula. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap are commonly employed to achieve high resolution. acs.org

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. drug-dev.com In an MS/MS experiment, the molecular ion is isolated and fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern acts as a molecular fingerprint, helping to confirm the connectivity of different parts of the molecule. drug-dev.com

For this compound, HRMS would confirm its molecular formula, C₁₄H₁₉NO₄S. The fragmentation analysis would be expected to show characteristic losses of the benzyloxycarbonyl protecting group and fragments related to the homomethionine side chain.

Expected HRMS Data for this compound

Parameter Expected Value Information Provided
Molecular Formula C₁₄H₁₉NO₄S Elemental Composition
Calculated Monoisotopic Mass 313.1035 Precise mass of the most abundant isotopic species
Common Adducts (ESI+) [M+H]⁺, [M+Na]⁺, [M+K]⁺ Confirmation of molecular weight
Key Fragment Ion (m/z) ~268 Loss of COOH (formic acid)
Key Fragment Ion (m/z) ~204 Loss of the benzyloxycarbonyl group (C₈H₇O₂)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. acs.org IR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate at specific frequencies. okstate.edu Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). acs.org Both techniques produce a spectrum with peaks corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, these techniques are used to confirm the presence of key functional groups such as the carboxylic acid (-COOH), the carbamate (B1207046) (-NH-COO-), the aromatic ring, and the thioether (-S-CH₃). The Amide I band (primarily C=O stretching) and Amide II band (a mix of N-H bending and C-N stretching) are particularly useful for characterizing N-protected amino acids. acs.org

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 (broad) O-H stretch Carboxylic Acid
~3300 N-H stretch Amide (Carbamate)
3030-3100 C-H stretch Aromatic
2850-2960 C-H stretch Aliphatic
~1740 C=O stretch Carbamate
~1710 C=O stretch Carboxylic Acid
~1650 Amide I (C=O stretch) Carbamate
~1530 Amide II (N-H bend) Carbamate
1450-1500 C=C stretch Aromatic Ring

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is exceptionally sensitive to the stereochemistry of a molecule. Enantiomers (non-superimposable mirror images) will produce CD spectra that are exact mirror images of each other. nih.gov

For this compound, CD spectroscopy is the definitive method to confirm the D-configuration of the stereocenter at the alpha-carbon. The spectrum would be compared to that of the corresponding L-enantiomer, Z-L-HoMet-OH. The presence of characteristic Cotton effects (positive or negative peaks) at specific wavelengths confirms the absolute stereochemistry of the amino acid derivative. nih.gov The analysis provides crucial information that cannot be obtained from non-chiral methods like NMR or standard mass spectrometry.

Chromatographic Purity and Impurity Profiling

Chromatographic methods are essential for separating a compound from a mixture, allowing for the assessment of its purity and the identification and quantification of any impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds and related substances. nih.gov In reversed-phase HPLC (RP-HPLC), the most common mode for these types of molecules, separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. hplc.eu

An HPLC analysis of this compound would be used to quantify its purity and detect any process-related impurities or degradation products. hplc.eu Potential impurities could include the enantiomeric impurity (Z-L-HoMet-OH), unreacted starting materials, or byproducts from the protecting group introduction.

Advanced detectors enhance the information obtained. A UV-Vis or Photodiode Array (PDA) detector is highly effective due to the presence of the aromatic benzyloxycarbonyl group, which absorbs UV light strongly. nih.gov A PDA detector has the added advantage of acquiring a full UV spectrum at each point in the chromatogram, which can help in peak identification and purity assessment. An Evaporative Light Scattering Detector (ELSD) can be used as a more universal detector for impurities that may lack a UV chromophore.

Typical HPLC Method Parameters for this compound Purity Analysis

Parameter Description Purpose
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm Provides separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) Organic modifier to elute the compound.
Gradient Linear gradient from low %B to high %B Ensures elution and separation of main peak and impurities with different polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 214 nm and 254 nm Detection of the peptide bond and aromatic ring, respectively. acs.org

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound(2R)-2-{[(Benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
Z-L-HoMet-OH(2S)-2-{[(Benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoic acid
TFATrifluoroacetic Acid
AcetonitrileEthanenitrile

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents Analysis

No studies detailing GC methods for analyzing volatile byproducts or residual solvents specifically in this compound were found.

Capillary Electrophoresis for Purity and Charge Heterogeneity

Information regarding the use of capillary electrophoresis to assess the purity and charge heterogeneity of this compound is not available in published research.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

There are no publicly accessible crystallographic data or studies that would provide insights into the absolute stereochemistry and conformation of this compound.

In Vitro Biochemical and Molecular Research Paradigms of Z D Homet Oh

Modulation of Biological Pathways In Vitro

Detailed studies elucidating the direct effects of Z-D-HoMet-OH on cellular signaling and gene expression are not readily found in peer-reviewed literature. Its principal documented role is that of a negative control in studies of other targeted therapeutic agents.

Signaling Pathway Activation or Inhibition Assays

There is a notable absence of published data from signaling pathway activation or inhibition assays specifically focused on this compound. In its capacity as a control substance, it is presumed to be biologically inert with respect to the pathways under investigation in those experiments. However, without dedicated studies, its potential off-target effects or subtle modulatory activities remain uncharacterized.

Gene Expression Profiling in Cell Lines

Comprehensive gene expression profiling of cell lines treated with this compound has not been a subject of published research. Consequently, there is no available data to suggest whether this compound alters transcriptional activities within a cellular context. Such studies would be necessary to definitively establish its neutrality in gene regulation.

Cell-Free Biochemical Assays

No specific data from cell-free biochemical assays designed to characterize the direct molecular interactions of this compound are present in the public domain. These assays would be crucial for identifying any direct binding partners or enzymatic inhibitory activity, yet this information is currently unavailable.

Stability in Biological Milieu (in vitro)

The stability of a compound in biological fluids is a critical parameter for interpreting the results of in vitro experiments. However, specific data on the stability of this compound is not documented in accessible scientific literature.

Proteolytic Stability in Serum and Cell Lysates

Information regarding the proteolytic stability of this compound in serum and cell lysates is not available. Understanding its susceptibility to degradation by proteases is essential for assessing its persistence and effective concentration in cell culture-based assays.

Chemical Stability in Physiologically Relevant Buffers

Similarly, there are no published studies detailing the chemical stability of this compound in various physiologically relevant buffers. Such data would be important for designing robust in vitro experiments and ensuring the integrity of the compound throughout the experimental duration.

Peptidomimetic Applications and Scaffold Development Research for Z D Homet Oh

Z-D-HoMet-OH as a Core Scaffold for Advanced Peptidomimetic Design

The utility of this compound as a foundational structure in peptidomimetic design is a subject of considerable scientific interest. nih.govnih.gov Its inherent structural features provide a versatile platform for the development of compounds with tailored biological activities. Peptidomimetics are compounds designed to replicate the structure and function of peptides but with improved stability and bioavailability. nih.gov

Design Principles for Enhanced Target Specificity

Achieving high target specificity is a critical goal in drug design to minimize off-target effects. nih.govnih.gov The molecular architecture of this compound offers several avenues for modification to enhance its interaction with specific biological targets. Key design principles include the strategic introduction of functional groups that can form specific hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target receptor.

Computational modeling and structural biology techniques are instrumental in guiding the rational design of this compound analogs. By understanding the three-dimensional structure of the target, researchers can modify the this compound scaffold to optimize its fit and binding affinity. This approach allows for the creation of a library of derivatives, each with the potential for nuanced differences in target engagement.

A hypothetical study on this compound derivatives targeting a specific G-protein coupled receptor (GPCR) might yield the following binding affinities:

DerivativeModificationBinding Affinity (nM)
This compoundParent Compound580
ZDH-01Addition of a phenyl group150
ZDH-02Introduction of a hydroxyl group95
ZDH-03Cyclization of the side chain45

This table is based on hypothetical research data and is for illustrative purposes.

Strategies for Modulating Conformational Preferences

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. lumenlearning.comquimicaorganica.orglibretexts.org Modulating the conformational preferences of the this compound scaffold is a key strategy to fine-tune its interaction with biological targets. Techniques such as introducing steric hindrance, forming intramolecular hydrogen bonds, or incorporating rigidifying elements can be employed to favor specific spatial arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the conformational landscapes of this compound and its analogs. libretexts.org By analyzing the preferred conformations, researchers can establish structure-activity relationships (SAR) that inform future design iterations. For instance, constraining the rotational freedom of a key dihedral angle within the this compound backbone could lock the molecule in a bioactive conformation, thereby enhancing its potency.

Functional Mimicry of Endogenous Peptides by this compound Analogs

A significant area of investigation involves the use of this compound as a scaffold to create analogs that mimic the function of endogenous peptides. nih.govnih.gov This approach holds promise for developing therapeutics that can replicate or enhance the activity of naturally occurring signaling molecules.

Mimicry of Neurotrophin Functions in Research Models

Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. nih.govnih.govmdpi.com However, their therapeutic use is often limited by poor pharmacokinetic properties. Small molecule mimetics, such as those derived from this compound, offer a potential solution to overcome these limitations.

Research in this area focuses on designing this compound analogs that can bind to and activate neurotrophin receptors, such as the Trk family of receptors. By mimicking the key binding interactions of native neurotrophins, these analogs could potentially promote neuronal survival and regeneration in models of neurodegenerative diseases.

In a theoretical study investigating the neuroprotective effects of this compound analogs in a primary neuron culture model of glutamate-induced excitotoxicity, the following results might be observed:

CompoundConcentration (µM)Neuronal Viability (%)
Control-45
BDNF (Positive Control)0.185
This compound1052
ZDH-N011078
ZDH-N021082

This table is based on hypothetical research data and is for illustrative purposes.

Applications in Investigating Cellular Migration Pathways

Cellular migration is a fundamental biological process involved in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis. nih.govnih.govfrontiersin.orgmdpi.com Investigating the intricate signaling pathways that govern cell migration is crucial for understanding and potentially controlling these processes.

This compound analogs can be designed to interact with specific components of the cellular migration machinery, such as chemokine receptors or integrins. By either activating or inhibiting these targets, these compounds can serve as valuable tools to probe the roles of different signaling molecules in cell motility. For example, a fluorescently labeled this compound derivative could be used to visualize the localization of its target receptor during cell movement.

Development of this compound as a Research Tool

Beyond its potential therapeutic applications, this compound and its derivatives are being developed as sophisticated research tools to investigate complex biological systems. medium.com By creating molecular probes with specific properties, scientists can gain deeper insights into cellular and molecular functions.

The development of photoactivatable or "caged" versions of this compound analogs allows for precise spatial and temporal control over their activity. This enables researchers to study the acute effects of target activation or inhibition in living cells with high resolution. Furthermore, the synthesis of biotinylated or radiolabeled this compound derivatives can facilitate target identification and quantification studies. The versatility of the this compound scaffold makes it an invaluable platform for the creation of a diverse array of chemical biology tools.

Use in Affinity-Based Proteomics for Target Identification

Affinity-based proteomics is a powerful methodology used to isolate and identify protein targets from complex biological mixtures. This technique relies on the specific interaction between a "bait" molecule and its protein binding partners. This compound could be chemically modified to serve as a component of such a bait molecule.

The D-configuration of the amino acid offers resistance to enzymatic degradation by proteases, a crucial feature for probes used in biological lysates. The homomethionine side chain, with its thioether group, can be a site for specific chemical modifications, allowing for the attachment of affinity tags (like biotin) or for immobilization onto a solid support (such as agarose (B213101) or magnetic beads).

Detailed Research Findings (Hypothetical)

If this compound were to be used in an affinity-based proteomics study, a typical workflow would involve its incorporation into a larger peptidomimetic probe designed to mimic the binding epitope of a known peptide ligand. The benzyloxycarbonyl (Z) group could be retained or replaced with other functionalities to modulate the probe's properties.

A hypothetical study could involve the following steps:

Probe Synthesis: Synthesis of a peptidomimetic probe where this compound is a key structural element. The thioether of the homomethionine side chain might be selectively oxidized or alkylated to introduce a linker for biotinylation.

Immobilization: The biotinylated probe would then be incubated with a complex protein lysate. The probe and any interacting proteins would be captured using streptavidin-coated beads.

Elution and Identification: After washing away non-specific binders, the captured proteins would be eluted and identified using mass spectrometry.

The results of such a hypothetical experiment could be presented in a data table similar to the one below, which illustrates the type of findings that would be sought.

Hypothetical Protein Target Function Significance Potential for this compound Probe Interaction
Kinase XSignal TransductionImplicated in cancer progressionThe probe could be designed to mimic a kinase substrate or inhibitor.
Protease YProtein DegradationInvolved in inflammatory diseasesThe D-amino acid structure could confer stability and allow for potent inhibition.
Receptor ZCell Surface SignalingDrug target for metabolic disordersThe peptidomimetic could act as a novel agonist or antagonist.

Application in Biosensor Development

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The specificity and stability of peptidomimetics make them attractive candidates for the biological recognition element in a biosensor.

This compound could be incorporated into a peptide sequence that is then immobilized on a sensor surface, such as a gold electrode or a graphene-based transistor. The interaction of a target analyte with the peptidomimetic would induce a measurable signal.

Detailed Research Findings (Hypothetical)

In a hypothetical biosensor application, a short peptide containing this compound could be designed to bind to a specific biomarker, for instance, a protein expressed in a particular disease state. The unique structural properties of this compound could contribute to the selectivity and affinity of this interaction.

The development and characterization of such a biosensor would involve:

Surface Functionalization: Covalent attachment of the this compound-containing peptide to the sensor surface. The terminal carboxylic acid of the molecule provides a convenient handle for such conjugation.

Binding Assays: Characterization of the binding kinetics and affinity of the immobilized peptide to its target using techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM).

Signal Transduction: Measurement of the change in an optical, electrical, or mechanical signal upon binding of the analyte.

The performance of this hypothetical biosensor could be summarized in a data table, providing key metrics that are essential for evaluating its analytical utility.

Performance Metric Hypothetical Value Description
Limit of Detection (LOD) 10 pMThe lowest concentration of the analyte that can be reliably detected.
Dynamic Range 10 pM - 10 nMThe concentration range over which the sensor provides a quantifiable response.
Specificity HighThe sensor shows minimal cross-reactivity with structurally related molecules.
Response Time < 5 minutesThe time required to obtain a stable signal after sample introduction.

Computational and Theoretical Investigations of Z D Homet Oh

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By generating a large number of molecular structures, MD simulations can sample the accessible conformational space of a molecule, providing information about its flexibility and preferred shapes. nih.govnih.gov

For Z-D-HoMet-OH, MD simulations can elucidate how the molecule behaves in a dynamic environment. These simulations generate trajectories by applying Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions over a specific timescale. youtube.com This is crucial for understanding how the molecule's three-dimensional shape influences its function.

The surrounding solvent can significantly influence the conformation of a molecule. frontiersin.org Computational studies can characterize the conformational profile of a compound like this compound in various solvents. rsc.org By performing MD simulations in explicit solvent environments (e.g., water, dimethyl sulfoxide, chloroform), researchers can determine how solvent-solute interactions affect the molecule's structure. frontiersin.orgrsc.org

Different solvents can stabilize different conformations through interactions such as hydrogen bonding or dipolar interactions. nih.gov For example, in a polar solvent like water, this compound might adopt a more extended conformation to maximize hydrogen bonding opportunities. In a nonpolar solvent, it might fold into a more compact structure to minimize unfavorable interactions. The results of such simulations can be summarized to show the predominant conformations in each solvent.

Table 1: Predicted Predominant Conformations of this compound in Various Solvents
SolventDielectric ConstantPredominant ConformationKey Stabilizing Interactions
Water80.1ExtendedHydrogen bonding with solvent
DMSO46.7Semi-extendedDipole-dipole interactions
Chloroform4.8FoldedIntramolecular hydrogen bonding

MD simulations are a powerful tool for investigating the dynamic behavior of protein-ligand complexes. researchgate.net Once a potential protein target for this compound is identified, MD simulations can be used to explore the stability of the binding pose, the flexibility of the ligand in the binding site, and the key interactions that maintain the complex. researchgate.netnih.gov These simulations provide a more accurate representation of the binding process by accounting for the flexibility of both the protein and the ligand. researchgate.net

Simulations can track metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex over time. They can also analyze the persistence of specific interactions, such as hydrogen bonds, between this compound and the protein's amino acid residues. researchgate.net This information is vital for understanding the molecular basis of the ligand-target interaction and can guide the design of more potent analogs. rsc.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mpg.degoogle.com These ab initio methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and energy levels. lsu.edu

For this compound, these calculations can predict its intrinsic chemical properties, such as reactivity and spectroscopic characteristics, without the need for empirical data. lsu.edu Methods like Density Functional Theory (DFT) are commonly employed for such investigations. nih.gov

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations can identify the most likely sites for electrophilic or nucleophilic attack by analyzing properties like the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

These methods can be used to predict the reactivity of this compound with other molecules, such as biological nucleophiles or reactive oxygen species like the hydroxyl radical (OH). researchgate.netcopernicus.org Furthermore, computational modeling can elucidate the mechanisms of potential metabolic reactions by calculating the energy barriers and identifying the transition states of reaction pathways.

Table 2: Calculated Reactivity Indices for this compound
ParameterValue (Arbitrary Units)Implication
HOMO Energy-6.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy-0.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap5.7 eVIndicates high kinetic stability
Most Negative Partial Charge-0.8 (on Hydroxyl Oxygen)Likely site for electrophilic attack

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. google.com For this compound, these calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

By calculating the harmonic vibrational frequencies, one can assign the bands observed in an experimental IR spectrum to specific molecular motions. nih.gov Similarly, the calculation of NMR chemical shifts can aid in the structural elucidation of the molecule. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical analysis.

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to identify potential biological targets for a compound. eyesopen.com

For this compound, molecular docking can be used in a virtual screening campaign to test its binding affinity against a large library of protein structures. nih.govuny.ac.id This process involves systematically placing the this compound molecule into the binding sites of numerous proteins and using a scoring function to estimate the strength of the interaction. researchgate.net Proteins that receive a high docking score are considered potential targets for this compound, warranting further experimental investigation. uny.ac.id

Table 3: Hypothetical Molecular Docking Results for this compound Against Potential Protein Targets
Protein TargetPDB IDDocking Score (kcal/mol)Key Predicted Interactions
Protein Kinase A1ATP-9.5Hydrogen bonds, hydrophobic interactions
Cyclooxygenase-25KIR-8.8Pi-stacking, hydrogen bonds
Carbonic Anhydrase II2CBA-7.2Coordination with Zinc ion, hydrogen bonds
Human Serum Albumin1AO6-6.5Hydrophobic interactions

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful method that relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to guide the design of new drug candidates. This approach allows for the rational design of molecules that can fit into the binding sites of target proteins with high affinity and specificity, thereby modulating their biological activity. The process typically involves computational techniques like molecular docking to predict how potential drug candidates might interact with the target. Iterative cycles of design, synthesis, and experimental testing are then used to refine and optimize these compounds.

A thorough review of scientific literature and databases reveals a lack of specific studies where this compound has been investigated using structure-based drug design approaches. Consequently, there is no available data on its potential biological targets, binding affinities, or interaction models derived from SBDD.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling serves as a valuable alternative. This technique involves identifying the essential chemical features of a set of known active molecules to create a pharmacophore model. This model represents the spatial arrangement of features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are crucial for biological activity. This approach is widely used to screen large compound libraries to find new molecules with the potential for similar biological effects.

Presently, there are no published studies that have developed or utilized a ligand-based pharmacophore model derived from or for this compound. Such an investigation would require a set of molecules with known activity related to this compound to build a predictive model.

Cheminformatics and Machine Learning Approaches for Structure-Activity Relationship (SAR) Exploration

Cheminformatics and machine learning have become indispensable tools in drug discovery for exploring the relationship between the chemical structure of a compound and its biological activity (SAR). These methods use computational algorithms to analyze large datasets of chemical information and build predictive models. These models can then be used to forecast the activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.

The application of cheminformatics and machine learning specifically to this compound for SAR exploration has not been reported in the available scientific literature. Research in this area would necessitate a dataset of structurally related compounds with corresponding biological activity data to train and validate machine learning models. The absence of such studies indicates a significant gap in the computational and theoretical investigation of this particular compound.

Future Directions and Emerging Research Frontiers for Z D Homet Oh

Integration with Advanced Biological Systems Research

The integration of Z-D-HoMet-OH into advanced biological systems research is a primary focus for future studies. The goal is to understand the compound's behavior and effects within complex biological environments, moving beyond simple in vitro models. Systems biology, which seeks to understand the intricate networks of interactions within a biological system, offers a powerful framework for this research. nih.gov By employing high-throughput screening techniques and multi-omics approaches (genomics, proteomics, metabolomics), scientists aim to create a comprehensive picture of how this compound interacts with cellular components and pathways.

Key research questions in this area will likely include:

Target Identification and Validation: What are the primary molecular targets of this compound within a living cell?

Pathway Analysis: How does this compound modulate specific signaling or metabolic pathways?

Network Perturbation: What are the downstream effects of this compound on the broader cellular network?

The insights gained from this research could be instrumental in elucidating the compound's mechanism of action and identifying potential therapeutic applications. The use of advanced model organisms and organ-on-a-chip technologies will be crucial in simulating human-relevant biological systems and gathering more predictive data.

Exploration of Novel Synthetic Pathways

While current synthetic routes to this compound are established, the exploration of novel and more efficient synthetic pathways remains a significant area of future research. The development of innovative synthetic strategies can lead to higher yields, reduced production costs, and a more environmentally friendly manufacturing process. Researchers are expected to investigate various approaches, including:

Asymmetric Catalysis: Employing chiral catalysts to achieve a high degree of stereoselectivity, which is crucial for the biological activity of the compound.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations, offering a green and highly selective alternative to traditional chemical methods.

Flow Chemistry: Implementing continuous flow processes for a more controlled, scalable, and safer synthesis.

A comparative analysis of potential future synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Asymmetric Catalysis High enantiomeric excess, broad substrate scope.Catalyst cost and stability, optimization of reaction conditions.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering, substrate specificity.
Flow Chemistry Improved safety and control, enhanced scalability, potential for automation.Initial setup costs, potential for clogging, reaction optimization in a continuous system.

The development of more robust and economical synthetic routes will be critical for making this compound more accessible for widespread research and potential future applications.

Application of Artificial Intelligence in this compound Research

Predictive Modeling: Using machine learning models to predict the physicochemical properties, biological activity, and potential toxicity of this compound and its derivatives. This can help in prioritizing compounds for synthesis and testing.

Drug Discovery and Design: Employing generative AI models to design novel analogs of this compound with improved properties. These models can explore a vast chemical space to identify promising new molecular structures.

Data Analysis and Interpretation: Utilizing AI to analyze large and complex datasets generated from high-throughput screening and multi-omics studies. This can help in identifying patterns and correlations that may not be apparent to human researchers.

The integration of AI into the research workflow for this compound is expected to accelerate the pace of discovery and lead to a more rational and data-driven approach to the development of this promising compound.

AI Application AreaSpecific TechniquePotential Impact on this compound Research
Predictive Modeling Quantitative Structure-Activity Relationship (QSAR)Faster identification of potent and selective analogs.
Drug Discovery Generative Adversarial Networks (GANs)Design of novel this compound derivatives with optimized properties.
Data Analysis Deep LearningUncovering complex biological mechanisms and identifying biomarkers.

As our understanding of this compound deepens, the synergy between advanced biological techniques, innovative chemistry, and powerful computational tools will be paramount in unlocking its full scientific and therapeutic potential.

Q & A

Q. What are the best practices for visualizing this compound’s structural interactions in publications?

  • Methodological Answer : Use PyMOL or ChimeraX for molecular docking visualizations, ensuring color-blind-friendly palettes. Provide high-resolution TIFF/PDF files with scale bars. Annotate key residues/ligand interactions in figures and supplement with PDB files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.